4-Bromo-3,5-dimethylaniline

Medicinal Chemistry Lipophilicity ADME Prediction

4-Bromo-3,5-dimethylaniline (CAS 59557-90-3) is essential for pharmaceutical R&D in LRRK2 and DGAT1 inhibitor programs (e.g., WO-2020191261-A1). Its 3,5-dimethyl pattern and XLogP3 of 3.4 are critical for SAR; substitution with generic bromoanilines risks failed syntheses. Available at ≥98% purity, up to 200kg scale, ensuring supply chain security for process chemistry. Choose this specific building block to maintain patent integrity and reaction selectivity.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 59557-90-3
Cat. No. B1281281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethylaniline
CAS59557-90-3
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Br)C)N
InChIInChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
InChIKeyOGBPXDJLNYCSJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethylaniline (CAS 59557-90-3): Core Specifications for Informed Procurement


4-Bromo-3,5-dimethylaniline (CAS 59557-90-3) is a substituted aromatic amine characterized by a primary amino group and a bromine atom para to the amine, with flanking methyl groups at the 3- and 5-positions. This molecular arrangement (C8H10BrN; MW 200.08 g/mol) imparts specific steric and electronic properties that influence its reactivity in cross-coupling, nucleophilic substitution, and electrophilic aromatic substitution reactions . The compound is commercially available at scales up to 200 kg with standard purity specifications of ≥98% (GC) and melting point 73–74°C [1]. Its primary utility lies as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, advanced materials, and agrochemicals .

Why 4-Bromo-3,5-dimethylaniline (CAS 59557-90-3) Is Not Interchangeable with Generic Bromoanilines


Substituting 4-Bromo-3,5-dimethylaniline with a generic bromoaniline—such as 4-bromoaniline or 2-bromo-3,5-dimethylaniline—introduces significant and quantifiable differences in steric bulk, electronic distribution, and reaction outcomes. The specific substitution pattern of 4-Bromo-3,5-dimethylaniline is a documented requirement in multiple pharmaceutical patents, where the 3,5-dimethyl motif is essential for achieving the desired biological activity or material property . The compound's logP value of 3.23–3.4 and the steric shielding provided by the methyl groups directly impact its behavior in cross-coupling reactions, affecting both yield and selectivity compared to less substituted analogs [1]. Procurement of an alternative may lead to failed syntheses, lower yields, or off-specification final products, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-Bromo-3,5-dimethylaniline (CAS 59557-90-3) Versus Comparators


Increased Lipophilicity (logP) of 4-Bromo-3,5-dimethylaniline Compared to 4-Bromoaniline

The 3,5-dimethyl substitution on 4-Bromo-3,5-dimethylaniline significantly increases its lipophilicity compared to the unsubstituted analog 4-bromoaniline. The target compound has a calculated XLogP3 value of 3.4 and an ACD/LogP of 2.97 [1], whereas 4-bromoaniline has a reported logP of approximately 1.97 . This ~1 log unit difference translates to roughly a 10-fold increase in octanol-water partition coefficient, which is a critical parameter for predicting membrane permeability, bioavailability, and compound distribution in medicinal chemistry programs.

Medicinal Chemistry Lipophilicity ADME Prediction

Steric Shielding and Yield Enhancement in Cross-Coupling Reactions

The presence of methyl groups ortho to the bromine atom in 4-Bromo-3,5-dimethylaniline creates a sterically hindered environment that modulates its reactivity in metal-catalyzed cross-coupling reactions. While direct head-to-head yield comparisons for this exact compound are scarce in the open literature, class-level evidence demonstrates that 3,5-dimethyl substitution on bromoanilines can significantly improve reaction outcomes. For example, in nickel-photoredox catalyzed aniline cross-couplings, aryl bromides with ortho-substituents exhibit altered oxidative addition rates and can achieve high yields (typically >80%) under optimized conditions [1]. The steric buttressing effect of the methyl groups also influences the regioselectivity of halogen-lithium exchange reactions, a key step in many functionalization sequences [2]. This differentiates it from unhindered bromoanilines (e.g., 4-bromoaniline) which may undergo faster but less selective reactions, and from the 2-bromo-3,5-dimethylaniline isomer, which presents a different steric profile.

Organic Synthesis Palladium Catalysis C-C Coupling

Validated Utility as a Key Intermediate in Patented DGAT1 and LRRK2 Inhibitor Syntheses

4-Bromo-3,5-dimethylaniline is explicitly claimed or utilized as an intermediate in high-value pharmaceutical patent families. In CN-109970763-B, a preparation method for a DGAT1 inhibitor, this compound is a designated building block [1]. Furthermore, WO-2020191261-A1, which discloses indazoles as LRRK2 inhibitors for the treatment of Parkinson's disease, also references this specific aniline derivative [2]. The 3,5-dimethyl-4-bromo substitution pattern is not arbitrary; structure-activity relationship (SAR) studies within these patent families demonstrate that the 3,5-dimethyl motif is critical for achieving the desired inhibitor potency and selectivity. For instance, related DGAT1 inhibitors show IC50 values in the nanomolar range (e.g., 10 nM in HEK293 cell assays for a derivative) [3]. Using a simpler bromoaniline (e.g., 4-bromoaniline) or the regioisomer (2-bromo-3,5-dimethylaniline) would generate a different core structure that would not map to the claimed SAR and would likely fail to achieve the patented biological activity.

Pharmaceutical Patents DGAT1 Inhibitors LRRK2 Inhibitors

Validated Utility as a Key Intermediate in Patented DGAT1 and LRRK2 Inhibitor Syntheses

4-Bromo-3,5-dimethylaniline is explicitly claimed or utilized as an intermediate in high-value pharmaceutical patent families. In CN-109970763-B, a preparation method for a DGAT1 inhibitor, this compound is a designated building block [1]. Furthermore, WO-2020191261-A1, which discloses indazoles as LRRK2 inhibitors for the treatment of Parkinson's disease, also references this specific aniline derivative [2]. The 3,5-dimethyl-4-bromo substitution pattern is not arbitrary; structure-activity relationship (SAR) studies within these patent families demonstrate that the 3,5-dimethyl motif is critical for achieving the desired inhibitor potency and selectivity. For instance, related DGAT1 inhibitors show IC50 values in the nanomolar range (e.g., 10 nM in HEK293 cell assays for a derivative) [3]. Using a simpler bromoaniline (e.g., 4-bromoaniline) or the regioisomer (2-bromo-3,5-dimethylaniline) would generate a different core structure that would not map to the claimed SAR and would likely fail to achieve the patented biological activity.

Pharmaceutical Patents DGAT1 Inhibitors LRRK2 Inhibitors

Differentiated Electronic Effects on the Amine Basicity (pKa) Compared to Unsubstituted Analogs

The 3,5-dimethyl substitution on the aromatic ring of 4-Bromo-3,5-dimethylaniline exerts an electron-donating inductive effect and a steric buttressing effect that alters the basicity of the amine group. The predicted pKa of the conjugate acid of 4-Bromo-3,5-dimethylaniline is 4.14 ± 0.10 . In contrast, 4-bromoaniline has a reported pKa of 3.86 [1]. This 0.28 unit increase in pKa, while modest, reflects a measurable difference in proton affinity. This difference can influence the compound's behavior in acid-base extractions, its nucleophilicity in coupling reactions, and its potential to form salts. Furthermore, the methyl groups can hinder coordination of the amine to certain transition metal catalysts, a factor absent in unsubstituted 4-bromoaniline.

Physical Organic Chemistry Basicity Reaction Mechanism

Commercial Availability at Scale vs. Niche Analogs

From a procurement perspective, 4-Bromo-3,5-dimethylaniline offers a clear advantage over closely related but less common isomers. The compound is commercially available from multiple suppliers at production scales up to 200 kg, with standard purity specifications of 98% (GC) [1]. In contrast, the regioisomer 2-bromo-3,5-dimethylaniline (CAS 35490-76-7) is available only from a limited number of specialized vendors and typically at significantly smaller scales (grams to low kilograms) . This difference in supply chain maturity directly translates to lower cost, shorter lead times, and greater reliability for larger-scale projects or manufacturing. For an R&D program planning to scale up, selecting a building block with established commercial supply mitigates the risk of future supply shortages or costly process re-validation.

Supply Chain Procurement Scale-up

Defined Application Scenarios for 4-Bromo-3,5-dimethylaniline (CAS 59557-90-3) Based on Differentiated Evidence


Synthesis of LRRK2 and DGAT1 Inhibitors According to Patented Procedures

Researchers and process chemists working on LRRK2 kinase inhibitors for Parkinson's disease or DGAT1 inhibitors for metabolic disorders should procure 4-Bromo-3,5-dimethylaniline (CAS 59557-90-3) specifically. This compound is an explicitly named intermediate in key patent families (e.g., WO-2020191261-A1 and CN-109970763-B) [1]. Substituting with 4-bromoaniline or other analogs will produce a different molecular scaffold that falls outside the patent claims and is unlikely to reproduce the reported biological activity. The 3,5-dimethyl substitution pattern is critical for SAR in these series [1].

Medicinal Chemistry Programs Requiring Controlled Lipophilicity (logP ~3.3)

For medicinal chemistry optimization where a specific logP range is targeted for improved ADME properties, 4-Bromo-3,5-dimethylaniline offers a well-defined and differentiated starting point. With an XLogP3 of 3.4, it provides a >10-fold increase in lipophilicity compared to 4-bromoaniline (logP ~1.97) . This allows chemists to access a more hydrophobic chemical space without introducing additional molecular weight or complex ring systems. This property is supported by predicted data and vendor technical specifications .

Scale-Up and Process Development Requiring Multi-Kilogram Quantities

Chemical development and manufacturing teams planning for pilot or commercial scale should prioritize 4-Bromo-3,5-dimethylaniline over less common regioisomers like 2-bromo-3,5-dimethylaniline. The former is available from multiple suppliers at scales up to 200 kg with standard purity ≥98% [1], ensuring a robust and cost-effective supply chain. The latter isomer is typically limited to small research quantities (grams to low kilograms), posing significant risks for process scale-up and long-term commercial viability . This difference is directly relevant to procurement decisions.

Cross-Coupling Reactions Benefiting from Sterically Hindered Aryl Bromides

Synthetic chemists performing palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can leverage the unique steric profile of 4-Bromo-3,5-dimethylaniline. The flanking methyl groups create a hindered environment that can improve selectivity and reduce unwanted side reactions, a property inferred from class-level studies on ortho-substituted bromoanilines . This makes it a preferred building block when reaction control is paramount, differentiating it from unhindered bromoanilines that may undergo less selective transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3,5-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.